![molecular formula C20H27IO2Si B14085464 Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane is a chemical compound with the molecular formula C18H23IOSi. It is a silane derivative that contains an iodine atom, making it useful in various organic synthesis applications. This compound is known for its reactivity and versatility in chemical reactions, particularly in the field of organosilicon chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane typically involves the reaction of tert-butyl[2-(2-hydroxyethoxy)ethoxy]diphenylsilane with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or distillation methods to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding ethoxy derivative[][3].
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include tert-butyl[2-(2-azidoethoxy)ethoxy]diphenylsilane, tert-butyl[2-(2-thioethoxy)ethoxy]diphenylsilane, and tert-butyl[2-(2-alkoxyethoxy)ethoxy]diphenylsilane.
Oxidation Reactions: Products include tert-butyl[2-(2-hydroxyethoxy)ethoxy]diphenylsilane and tert-butyl[2-(2-siloxyethoxy)ethoxy]diphenylsilane.
Reduction Reactions: Products include tert-butyl[2-(2-ethoxy)ethoxy]diphenylsilane.
Aplicaciones Científicas De Investigación
Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing iodine atoms into molecules, which can be further functionalized.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeled compounds used in imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane involves its reactivity towards nucleophiles and electrophilesThe silicon atom can form stable bonds with oxygen, nitrogen, and carbon, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane
- Tert-butyl[2-(2-iodoethoxy)ethoxy]trimethylsilane
- Tert-butyl[2-(2-iodoethoxy)ethoxy]triethylsilane
Uniqueness
Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane is unique due to the presence of diphenyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased stability and reactivity compared to its dimethyl and trimethyl counterparts. The diphenyl groups also enhance the compound’s solubility in organic solvents, making it more versatile in various applications .
Propiedades
Fórmula molecular |
C20H27IO2Si |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
tert-butyl-[2-(2-iodoethoxy)ethoxy]-diphenylsilane |
InChI |
InChI=1S/C20H27IO2Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-13H,14-17H2,1-3H3 |
Clave InChI |
XMQWVDCUQLCWGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B14085385.png)
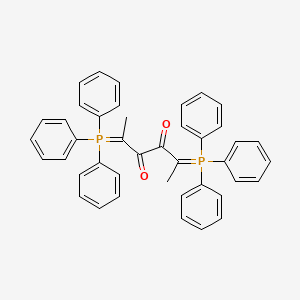
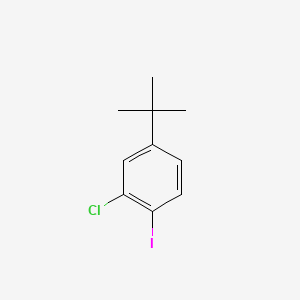
![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)
![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)
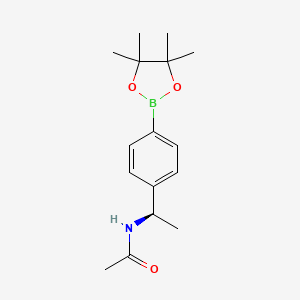
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085438.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)
![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)

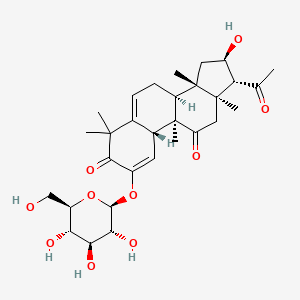
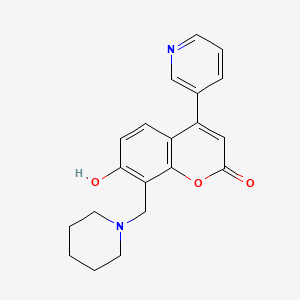
![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
